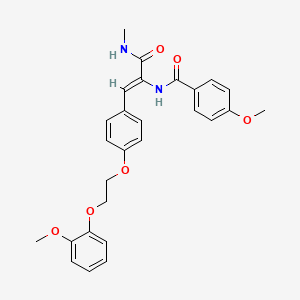

(Z)-4-methoxy-N-(1-(4-(2-(2-methoxyphenoxy)ethoxy)phenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-[(Z)-1-[4-[2-(2-methoxyphenoxy)ethoxy]phenyl]-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O6/c1-28-27(31)23(29-26(30)20-10-14-21(32-2)15-11-20)18-19-8-12-22(13-9-19)34-16-17-35-25-7-5-4-6-24(25)33-3/h4-15,18H,16-17H2,1-3H3,(H,28,31)(H,29,30)/b23-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGLPQRJKOPLRJ-NKFKGCMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=CC1=CC=C(C=C1)OCCOC2=CC=CC=C2OC)NC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C/C1=CC=C(C=C1)OCCOC2=CC=CC=C2OC)/NC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-methoxy-N-(1-(4-(2-(2-methoxyphenoxy)ethoxy)phenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl)benzamide is a complex organic compound with potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure features a methoxy group, an amide linkage, and multiple aromatic rings, which may contribute to its biological activity. The presence of the methoxyphenoxy groups is particularly notable for their potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that similar compounds exhibit significant anticancer activity. For instance, a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), demonstrated substantial inhibitory effects on colon cancer cell growth. MMPP induced apoptotic cell death by enhancing the expression of cleaved caspase-3 and caspase-8, suggesting that this compound may share similar mechanisms of action .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Compounds with structural similarities have shown moderate to strong inhibitory activity against various enzymes, including cholinesterases and SIRT family enzymes. For example, certain benzofuran derivatives were found to selectively inhibit SIRT2 with IC50 values in the micromolar range . This suggests that this compound could exhibit similar inhibitory effects.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Apoptosis Induction : Similar compounds have been shown to activate apoptosis pathways through death receptors .

- Enzyme Interaction : The binding affinity to key enzymes may lead to alterations in metabolic pathways, potentially reducing tumor growth and enhancing therapeutic efficacy .

Data Summary Table

| Compound Name | Activity Type | IC50 Value | Mechanism of Action |

|---|---|---|---|

| MMPP | Anticancer | 15 μg/mL | Induces apoptosis via caspase activation |

| Benzofuran | SIRT Inhibition | 3.81 μM | Selective inhibition of SIRT2 |

| (Z)-Compound | Potentially similar | TBD | Likely apoptosis induction and enzyme inhibition |

Comparison with Similar Compounds

Data Tables

Table 2: Functional Group Impact on Properties

Research Findings and Contradictions

- Synthetic Routes : While and emphasize oxazolone and hydrazide intermediates for benzamides, shows triazole synthesis via NaOH-mediated cyclization, indicating divergent strategies for nitrogen-containing heterocycles .

- Tautomerism : highlights thione-thiol tautomerism in triazoles, absent in the target compound due to its stable amide configuration. This affects reactivity in medicinal chemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.